

A Comparative Analysis of the Biological Activity of Methylated Indole-2-Carboxylic Acids

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Compound of Interest

Compound Name: 7-methyl-1H-indole-2-carboxylic acid

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This guide provides a detailed comparison of the biological activities of methylated indole-2-carboxylic acids, offering experimental data and insights for researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, and modifications such as methylation can profoundly influence a compound's biological profile. Here, we delve into the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties.

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold and Methylation

Indole and its derivatives are a prominent class of heterocyclic compounds utilized in the synthesis of numerous medicines.^[1] The indole-2-carboxylic acid backbone, in particular, serves as a versatile intermediate for developing pharmaceutically active agents.^[2] Its structure is amenable to various chemical modifications, allowing for the fine-tuning of biological activity.

Methylation is a common chemical modification in drug design. The addition of a methyl group can alter a molecule's size, lipophilicity, conformation, and electronic properties. These changes can, in turn, impact how the compound interacts with its biological target, affecting its potency, selectivity, metabolic stability, and ability to cross biological membranes. For instance, 5-Methyl-1H-indole-2-carboxylic acid is a key building block in the synthesis of complex molecules with potential antitumor properties, such as Pin1 inhibitors, which regulate protein

folding and cell signaling.[3] This guide explores how methylation on the indole ring influences its diverse biological activities.

Comparative Biological Activities

The biological effects of indole-2-carboxylic acid derivatives are broad, ranging from anticancer to antimicrobial action. The position of the methyl group on the indole scaffold is critical in determining the specific activity and potency.

Anticancer Activity

Indole derivatives are widely investigated for their potential as anticancer agents, targeting various mechanisms including the inhibition of tubulin polymerization, protein kinases, and cell cycle progression.[4][5]

Studies have shown that the substitution pattern on the indole ring significantly impacts cytotoxic activity. For example, a series of 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3 η protein for the treatment of liver cancer.[6] After optimization, a specific derivative, compound C11, demonstrated potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[6] While this specific study focused on larger substitutions, it highlights the tunability of the indole-2-carboxylic acid core.

In another study comparing indole Mannich base derivatives, a compound featuring an indole ring fused to a hydroxyl benzaldehyde (compound 1c) showed high cytotoxic activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with LC50 values of 0.9 μ M, 0.55 μ M, and 0.50 μ M, respectively.[1] The presence of an electron-releasing hydroxyl group was noted as a key contributor to its activity.[1] This underscores that while the core is important, other substitutions work in concert with groups like methyls to determine overall activity.

The compound 5-Methyl-1H-indole-2-carboxylic acid itself serves as a crucial intermediate for creating these more complex anticancer agents.[3]

Antimicrobial Activity

Indole derivatives have demonstrated significant potential in combating microbial infections, including those caused by multi-drug-resistant strains.^{[7][8]} The mechanism often involves the disruption of the microbial cell membrane or inhibition of essential enzymes.

A study on indole-2-carboxamides, derived from indole-2-carboxylic acids, revealed potent pan-activity against various mycobacterial species, including *M. tuberculosis* and *M. abscessus*.^[9] These compounds target the essential MmpL3 transporter, making them selective for mycobacteria with minimal cytotoxicity against human cell lines.^[9] While specific methylation SAR was not the focus, the study involved derivatives like N-(1-(adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide, indicating that a methyl group at the 5-position is compatible with potent antimycobacterial activity.^[10]

Another study synthesized a series of indole-2-carboxylic acid-derived triazoles and tested their antibacterial activity.^[11] Compounds I(6) and I(12) from this series showed excellent inhibition against *Escherichia coli* and *Bacillus subtilis*.^[11] This demonstrates the utility of the indole-2-carboxylic acid scaffold in developing new antibacterial agents. The synergistic effects of combining indole derivatives with conventional antibiotics have also been noted, with compounds like 3-methylindole enhancing the activity of carbapenems against extensively drug-resistant *Acinetobacter baumannii*.^[12]

Enzyme Inhibition

The indole-2-carboxylic acid scaffold is a key component of molecules designed to inhibit various enzymes, playing roles in cancer, viral infections, and inflammation.

- **IDO1/TDO Inhibition:** Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are targets for cancer immunotherapy. A study synthesizing various indole-2-carboxylic acid derivatives found that 6-acetamido-indole-2-carboxylic acid derivatives were potent dual inhibitors of IDO1 and TDO, with IC₅₀ values in the low micromolar range.^[13]
- **HIV-1 Integrase Inhibition:** Derivatives of indole-2-carboxylic acid have been identified as novel HIV-1 integrase strand transfer inhibitors.^{[14][15]} Structural optimizations, including the addition of various substituents, led to compounds with significantly improved inhibitory effects. One potent derivative, 20a, had an IC₅₀ value of 0.13 μM.^[14] The study highlighted

that modifications at the C3 and C6 positions of the indole core were crucial for enhancing activity.[14]

- **Phospholipase A2 Inhibition:** 3-Acylinole-2-carboxylic acids have been evaluated as inhibitors of cytosolic phospholipase A2 (cPLA2).[16] The structure-activity relationship study showed that modifying the acyl residue and substituents on the indole ring systematically altered the inhibitory potency.[16]

Comparative Data Summary

The following table summarizes the biological activity of selected indole-2-carboxylic acid derivatives from the literature. Direct comparison is challenging due to varying experimental conditions across studies, but the data provides a valuable overview of their potential.

Compound Class/Derivative	Target/Assay	Organism/Cell Line	Activity (IC50/MIC/LC50)	Reference
Anticancer Activity				
1H-Indole-2-carboxylic acid derivative (C11)	14-3-3 η Protein Inhibition	Bel-7402/5-Fu (Liver Cancer)	Potent (Specific IC50 not stated)	[4][6]
Indole Mannich Base (Compound 1c)				
Indole Mannich Base (Compound 1c)	Cytotoxicity	HeLa (Cervical Cancer)	LC50: 0.50 μ M	[1]
Indole Mannich Base (Compound 1c)				
Indole-curcumin derivative (methoxy-substituted)	Cytotoxicity	MCF-7 (Breast Cancer)	LC50: 0.55 μ M	[1]
Indole-curcumin derivative (methoxy-substituted)				
Antimicrobial Activity				
Indole-thiadiazole derivative (2h)	Antibacterial	S. aureus	MIC: 6.25 μ g/mL	[8]
Indole-triazole derivative (3d)	Antibacterial	S. aureus	MIC: 6.25 μ g/mL	[8]
Indole-2-carboxylic acid triazole (I6)	Antibacterial	E. coli, B. subtilis	Excellent Inhibition	[11]
7-hydroxyindole	Antibacterial	XDR A. baumannii	MIC: 64–1,024 μ g/mL	[12]

Enzyme

Inhibition

6-acetamido-

indole-2-

carboxylic acid
(9o-1)

IDO1 / TDO

Inhibition

Enzyme Assay

IC50: 1.17 μ M /1.55 μ M[\[13\]](#)

Indole-2-

carboxylic acid
derivative (20a)HIV-1 Integrase
Inhibition

Enzyme Assay

IC50: 0.13 μ M[\[14\]](#)1-[2-(4-
carboxyphenoxy)ethyl]-3-
dodecanoylindole-2-carboxylic
acid

cPLA2 Inhibition

Enzyme Assay

IC50: 0.5 μ M[\[16\]](#)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to assess the biological activity of these compounds must be robust and well-defined. Below are detailed, step-by-step methodologies for key assays.

Workflow for Evaluating Biological Activity

The overall process for screening and evaluating new chemical entities like methylated indole-2-carboxylic acids follows a logical progression from initial cytotoxicity screening to more specific antimicrobial or mechanistic assays.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[\[17\]](#) It is based on the ability of NAD(P)H-

dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

- Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)[1][17]
- Complete cell culture medium (e.g., DMEM with 10% FBS)[17]
- Test compounds (methylated indole-2-carboxylic acids) dissolved in DMSO
- MTT solution (5 mg/mL in PBS)[17]
- DMSO (for dissolving formazan crystals)[17]
- 96-well plates
- Plate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[17]
- Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).[17]
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[18]
- MTT Addition: After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.[17]
- Formazan Solubilization: Carefully remove the medium from the wells. Add 150 μ L of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[17]

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (or LC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[\[1\]](#)

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[\[8\]](#)[\[12\]](#)

Materials:

- Bacterial or fungal strains (e.g., *S. aureus*, *E. coli*, *C. albicans*)[\[7\]](#)[\[8\]](#)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth[\[8\]](#)[\[12\]](#)
- Test compounds dissolved in DMSO
- Standard antimicrobial drugs (e.g., ciprofloxacin, ampicillin) for comparison[\[7\]](#)
- Sterile 96-well microtiter plates

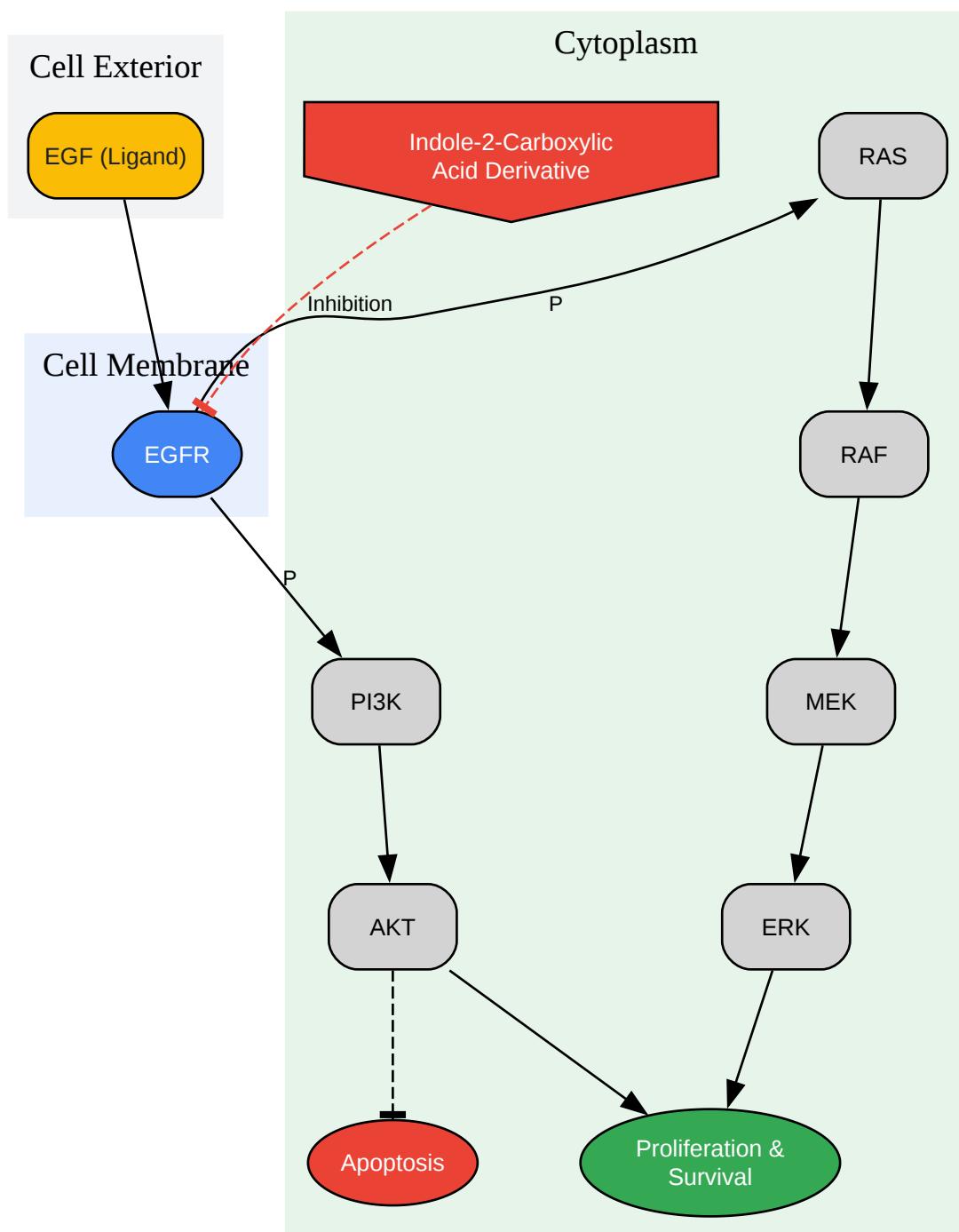
Procedure:

- Inoculum Preparation: Grow the microbial culture overnight. Resuspend bacterial cells in saline to match the 0.5 McFarland turbidity standard, then dilute further in broth to achieve the final desired inoculum density (typically 5×10^5 CFU/mL).[\[12\]](#)
- Compound Dilution: Prepare a 2-fold serial dilution of the test compounds and standard drugs directly in the 96-well plates using the appropriate broth.[\[7\]](#)[\[8\]](#)
- Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.
- Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Signaling Pathway: EGFR Inhibition by Indole Derivatives

Many indole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) is a well-known target.[20] Upon binding to its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival. Indole-based inhibitors can block this process, leading to apoptosis.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.

Conclusion

Methylated indole-2-carboxylic acids represent a versatile and highly adaptable chemical scaffold for drug discovery. The position of the methyl group, in concert with other substitutions, significantly modulates biological activity, influencing potency and selectivity against cancer cells, microbial pathogens, and specific enzyme targets. The data compiled in this guide demonstrate the broad therapeutic potential of this compound class. Future research should focus on systematic structure-activity relationship studies, comparing a wider range of methylated isomers against diverse biological targets to unlock their full potential in developing next-generation therapeutics.

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